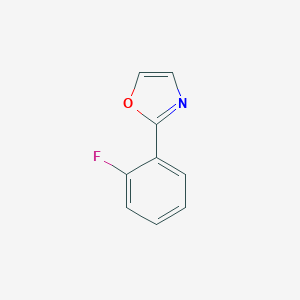

2-(2-Fluorophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWEIMTNJWBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442352 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178672-06-5 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)oxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(2-Fluorophenyl)oxazole is a heterocyclic aromatic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the fluorophenyl group at the 2-position of the oxazole ring is of significant interest to medicinal chemists and drug development professionals. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its biological activity through specific interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound and its derivatives, based on available data for closely related compounds and established principles of oxazole chemistry.

Chemical Structure and Identification

The chemical structure of this compound consists of a central oxazole ring substituted with a 2-fluorophenyl group at the second position.

Structural Identifiers for this compound and Related Compounds:

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₉H₆FNO | Not Available |

| 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole | C₁₀H₇BrFNO | 2098091-29-1 |

| 5-Ethoxy-2-(2-fluorophenyl)oxazole | C₁₁H₁₀FNO₂ | 338400-08-1 |

| Methyl this compound-4-carboxylate | C₁₁H₈FNO₃ | 1065102-72-8 |

| 2-(2-fluorophenyl)[1]oxazolo[4,5-b]pyridine | C₁₂H₇FN₂O | 52333-49-0 |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively documented. However, predictions and data from analogous compounds can provide valuable insights.

Table of Predicted and Analogous Physicochemical Properties:

| Property | Value | Source/Method |

| Molecular Weight | 163.15 g/mol | Calculated |

| Boiling Point | ~308.4 °C at 760 mmHg | Predicted for 5-ethoxy-2-(2-fluorophenyl)oxazole |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. | General solubility of similar heterocyclic compounds. |

| Melting Point | Not Available | - |

Synthesis and Experimental Protocols

The synthesis of 2-substituted oxazoles can be achieved through several established methodologies. The most common approaches for synthesizing compounds like this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino ketone. For the synthesis of this compound, the starting material would be N-(2-oxo-2-phenylethyl)-2-fluorobenzamide.

Experimental Protocol (General):

-

Preparation of the 2-Acylamino Ketone: 2-Fluorobenzoyl chloride is reacted with 2-aminoacetophenone in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to yield N-(2-oxo-2-phenylethyl)-2-fluorobenzamide.

-

Cyclodehydration: The resulting 2-acylamino ketone is then treated with a dehydrating agent. Common reagents for this step include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. The reaction is typically heated to drive the cyclization and dehydration, forming the oxazole ring.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Caption: Van Leusen synthesis workflow for a 5-substituted-2-(2-Fluorophenyl)oxazole.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be inferred from the analysis of related structures.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazole ring (typically in the range of 7.0-8.5 ppm) and the four aromatic protons of the 2-fluorophenyl group (in the range of 7.0-8.0 ppm). The coupling patterns of the phenyl protons would be indicative of the ortho-substitution.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the oxazole ring (typically between 140-160 ppm) and the six carbons of the fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₉H₆FNO). Fragmentation patterns would likely involve the cleavage of the oxazole ring and the loss of small neutral molecules like CO.

Biological Activity and Drug Development Relevance

Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom can enhance these activities and improve the pharmacokinetic profile of a drug candidate. The this compound scaffold, therefore, represents a promising starting point for the design and synthesis of novel therapeutic agents. The fluorophenyl moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to increased binding affinity and selectivity.

Potential Signaling Pathway Involvement (Hypothetical):

Caption: Hypothetical interaction of a this compound derivative with a biological target.

While specific experimental data for this compound is limited in the public domain, this technical guide provides a thorough overview based on the established chemistry of oxazoles and data from closely related analogs. The synthetic routes are well-established, and the expected structural and physicochemical properties provide a solid foundation for researchers and drug development professionals interested in exploring this promising chemical scaffold. Further research is warranted to fully characterize this compound and unlock its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Fluorophenyl)oxazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-(2-fluorophenyl)oxazole and its derivatives, compounds of increasing interest in medicinal chemistry and materials science. The guide details established experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of key synthetic workflows.

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The introduction of a fluorine atom, particularly on a phenyl ring substituent, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated analogues of bioactive compounds is a key strategy in drug discovery. This guide focuses on the synthesis of this compound, a versatile building block for the development of novel chemical entities.

Core Synthetic Strategies

Several classical and modern synthetic methodologies can be employed for the construction of the this compound core. The choice of method often depends on the availability of starting materials, desired substitution patterns on the oxazole ring, and scalability. The most prominent methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and syntheses from α-haloketones.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and widely used method for the formation of oxazoles, involving the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, this would typically involve the preparation of an N-acylamino ketone derived from 2-fluorobenzoic acid.

General Workflow for Robinson-Gabriel Synthesis

Figure 1: General workflow for the Robinson-Gabriel synthesis of this compound.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

This protocol describes a general procedure for the synthesis of 2,5-disubstituted oxazoles, which can be adapted for this compound.

-

Preparation of the α-acylamino ketone: To a solution of an α-amino ketone hydrochloride (1.0 mmol) in a suitable solvent such as dichloromethane or pyridine, add triethylamine (1.2 mmol) and cool the mixture to 0 °C. Slowly add 2-fluorobenzoyl chloride (1.0 mmol) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

-

Cyclodehydration: Dissolve the crude N-(2-oxoalkyl)-2-fluorobenzamide in a suitable dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. Heat the mixture to facilitate cyclization.

-

Final Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base. Extract the product with an organic solvent, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to afford the desired this compound derivative.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile and mild route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). To synthesize this compound, a modification of this reaction is required, typically starting from 2-fluorobenzaldehyde.

General Workflow for Van Leusen Synthesis

Figure 2: General workflow for the Van Leusen synthesis of this compound.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol outlines the synthesis of a 5-substituted oxazole, which can be adapted for the synthesis of this compound by using an appropriate precursor.

-

Reaction Setup: To a stirred suspension of potassium carbonate (2.5 mmol) in methanol (10 mL) at room temperature, add 2-fluorobenzaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the this compound.[1]

Synthesis from α-Haloketones and Amides

A classical approach to oxazole synthesis involves the condensation of an α-haloketone with a primary amide. To obtain this compound, 2-fluorobenzamide would be reacted with an appropriate α-haloketone.

General Workflow for Synthesis from α-Haloketones and Amides

Figure 3: General workflow for the synthesis of this compound derivatives from α-haloketones and 2-fluorobenzamide.

Experimental Protocol: Iodine-Mediated Synthesis from α-Bromoketones

This protocol describes a practical, iodine-mediated synthesis of 2,5-disubstituted oxazoles that can be adapted for the target molecule.

-

Reaction Setup: In a reaction vessel, combine the α-bromoketone (1.0 mmol), 2-fluorobenzylamine (1.2 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of iodine (I2, 0.2 mmol) in DMF (5 mL).

-

Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the this compound derivative.

Quantitative Data Summary

The following tables summarize typical yields and key characterization data for 2-aryloxazole derivatives synthesized via the methods described. Data for the specific this compound is limited in the literature, hence representative data for analogous compounds is provided.

Table 1: Representative Yields for 2-Aryloxazole Synthesis

| Synthetic Method | R in 2-R-phenyloxazole | Yield (%) | Reference |

| Robinson-Gabriel | Phenyl | 91.4 | [1] |

| Van Leusen | Phenyl | 85 | [2] |

| Iodine-mediated | Phenyl | 80-95 | N/A |

Table 2: Spectroscopic Data for Representative 2-Aryloxazoles

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2-Phenyloxazole | 7.2-7.8 (m, Ar-H), 7.9 (s, 1H, oxazole-H) | 125.1, 128.5, 128.9, 130.2, 138.9, 151.2, 161.5 | N/A |

| 2-(4-Fluorophenyl)benzimidazole* | 7.20–8.21 (m, Ar-H), 12.89 (br s, 1H, NH) | 116.5 (d), 122.9, 127.3 (d), 129.3 (d), 136.1, 141.8, 150.9, 163.6 (d) | [3] |

*Note: Data for the closely related 2-(4-fluorophenyl)benzimidazole is provided as a reference for typical shifts of a fluorinated phenyl group attached to a similar heterocyclic system.

Conclusion

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The Robinson-Gabriel and Van Leusen methods offer versatile pathways, while modern iodine-mediated protocols provide milder and more efficient alternatives. The choice of synthetic strategy will be dictated by the specific substitution pattern required and the availability of starting materials. Further research into the synthesis and biological evaluation of this class of compounds is warranted to explore their full potential in drug discovery and materials science. This guide provides a foundational framework for researchers to design and execute the synthesis of these promising molecules.

References

Spectroscopic Characterization of 2-(2-Fluorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-(2-fluorophenyl)oxazole, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive set of predicted NMR data based on established principles of substituent effects and analysis of analogous structures. Detailed experimental protocols for acquiring such data are also provided, along with a general workflow for spectroscopic characterization.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are derived from the known spectra of 2-phenyloxazole, with chemical shift adjustments based on the well-documented substituent effects of an ortho-fluorine atom on a phenyl ring. Coupling constants are estimated from typical values observed in similar fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 (Oxazole) | ~7.20 - 7.30 | s | - |

| H-5 (Oxazole) | ~7.70 - 7.80 | s | - |

| H-3' (Phenyl) | ~8.00 - 8.15 | ddd | ³J(H-H) ≈ 7.5, ⁴J(H-H) ≈ 1.8, ⁴J(H-F) ≈ 4.5 |

| H-4' (Phenyl) | ~7.25 - 7.40 | m | - |

| H-5' (Phenyl) | ~7.45 - 7.60 | m | - |

| H-6' (Phenyl) | ~7.15 - 7.30 | t | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 9.5 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 (Oxazole) | ~160 - 162 | d | ³J(C-F) ≈ 3.0 - 4.0 |

| C-4 (Oxazole) | ~125 - 127 | s | - |

| C-5 (Oxazole) | ~138 - 140 | s | - |

| C-1' (Phenyl) | ~115 - 117 | d | ²J(C-F) ≈ 12.0 - 15.0 |

| C-2' (Phenyl) | ~159 - 162 | d | ¹J(C-F) ≈ 250 - 260 |

| C-3' (Phenyl) | ~117 - 119 | d | ²J(C-F) ≈ 20.0 - 25.0 |

| C-4' (Phenyl) | ~132 - 134 | d | ³J(C-F) ≈ 8.0 - 10.0 |

| C-5' (Phenyl) | ~124 - 126 | d | ⁴J(C-F) ≈ 3.0 - 4.0 |

| C-6' (Phenyl) | ~130 - 132 | s | - |

Table 3: Predicted ¹⁹F NMR Data for this compound

Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2' (Phenyl) | -110 to -125 | m | - |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1][3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

The final sample height in the tube should be between 4.0 and 5.0 cm.[4][5]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Locking : The instrument's field frequency is locked onto the deuterium signal of the solvent to ensure stability.[1]

-

Shimming : The magnetic field homogeneity is optimized, either automatically or manually, to achieve sharp, symmetrical peaks.[1]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, ¹⁹F) to maximize signal-to-noise.[1]

-

Acquisition Parameters :

-

¹H NMR : A standard pulse sequence (e.g., zg30) is typically used. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is common. A wider spectral width (~200-240 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total experiment time are necessary.[2]

-

¹⁹F NMR : ¹⁹F is a highly sensitive nucleus.[6] A spectral width of ~200-250 ppm is often sufficient for organofluorine compounds.[6][7] Both proton-coupled and -decoupled spectra can be acquired to observe ¹H-¹⁹F coupling constants.[8]

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent signal.

-

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. While the NMR data presented is predictive, it provides a robust framework for interpreting experimental results. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific instrumentation and experimental needs.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. theory.labster.com [theory.labster.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 5. organomation.com [organomation.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

2-(2-Fluorophenyl)oxazole CAS number and molecular weight

An In-depth Technical Guide to 2-(2-Fluorophenyl)oxazole

For researchers, scientists, and professionals engaged in drug development, understanding the physicochemical properties and synthetic pathways of novel heterocyclic compounds is paramount. This technical guide provides a detailed overview of this compound, a fluorinated aromatic heterocycle with potential applications in medicinal chemistry.

Core Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 178672-06-5 |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

This foundational data has been verified across multiple chemical supplier databases.[1][2][3][4][5][6][7][8][9]

Physicochemical Data

A summary of the known quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Data Point | Reference |

| CAS Number | 178672-06-5 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₉H₆FNO | [1][2] |

| Molecular Weight | 163.148 g/mol | [1] |

| Purity | Typically ≥98% | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of 2-aryl-oxazoles can be achieved through several established methodologies. A prevalent and effective method is the van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

General van Leusen Oxazole Synthesis Protocol

This protocol provides a general framework for the synthesis of oxazole derivatives and can be adapted for this compound.

Materials:

-

2-Fluorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃) as a base

-

Methanol (MeOH) as a solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzaldehyde and an equimolar amount of TosMIC in methanol.

-

Base Addition: Add potassium carbonate to the solution. The amount of base should be sufficient to facilitate the reaction, typically in slight excess.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification solvents may need to be optimized for yield and purity.

Biological Context and Significance

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[10][11][12][13][14] The oxazole scaffold is a key component in numerous natural products and synthetic molecules with demonstrated therapeutic potential.[11][15]

Established Biological Activities of Oxazole Derivatives:

-

Antidiabetic[11]

The introduction of a fluorine atom, as in this compound, can often enhance the metabolic stability and binding affinity of a molecule to its biological target, making fluorinated heterocycles particularly attractive in drug design.[16]

Workflow and Logical Diagrams

To visualize the process of developing and evaluating a compound like this compound, the following diagrams illustrate the key workflows.

Caption: Synthetic workflow for this compound via the van Leusen reaction.

Caption: Logical flow for the discovery and development of a new chemical entity.

References

- 1. Oxazole, 2-(2-fluorophenyl)- (9CI)| CAS:#178672-06-5 -Letopharm Limited [letopharm.com]

- 2. This compound | 178672-06-5 [sigmaaldrich.com]

- 3. 2-(2-fluorophenyl)-1,3-oxazole178672-06-5,Purity98%_Saan Chemical Technology (Shanghai) Co., Ltd. [molbase.com]

- 4. 1965309-02-7|2-(2-Fluoro-phenyl)-oxazol-4-yl-methylamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 220705-28-2|3-(Benzo[d]oxazol-2-yl)-4-fluoroaniline|BLD Pharm [bldpharm.com]

- 6. CAS 178672-06-5: Oxazol, 2-(2-fluorofenil)- (9CI) [cymitquimica.com]

- 7. 1181312-32-2|2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. 212758-52-6|2-(2-Fluorophenyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

- 9. 885274-37-3|this compound-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

The Advent and Advancement of Fluorophenyl-Substituted Oxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorophenyl-substituted oxazoles. It further details their biological significance, particularly as kinase inhibitors, and provides comprehensive experimental protocols for their synthesis and evaluation.

A Historical Perspective: The Emergence of a Key Pharmacophore

The journey of fluorophenyl-substituted oxazoles is intrinsically linked to the development of fundamental oxazole synthesis methodologies and the rise of fluorine in drug design. While a definitive "discovery" of the first fluorophenyl-substituted oxazole is not pinpointed to a single event, its emergence can be traced through the timeline of synthetic organic chemistry.

The foundational methods for constructing the oxazole ring were established long before the widespread use of fluorinated substituents. The Robinson-Gabriel synthesis , first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, involves the cyclodehydration of 2-acylamino-ketones and remains a robust method for preparing 2,5-disubstituted oxazoles.[1][2] Later, in 1972, the van Leusen oxazole synthesis was developed, utilizing tosylmethyl isocyanide (TosMIC) to react with aldehydes, primarily yielding 5-substituted oxazoles.[3][4]

The introduction of the fluorophenyl moiety onto the oxazole core gained traction as medicinal chemists began to appreciate the unique properties imparted by fluorine. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and ability to participate in hydrogen bonding. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug. While early examples of fluorinated organic compounds appeared in the mid-20th century, their systematic incorporation into complex heterocyclic scaffolds like oxazoles for drug discovery purposes became more prominent in the latter part of the century and continues to be a major focus of contemporary research.

Synthetic Methodologies for Fluorophenyl-Substituted Oxazoles

The synthesis of fluorophenyl-substituted oxazoles primarily relies on established methods for oxazole ring formation, with fluorophenyl-containing starting materials. The two most prominent methods are the Robinson-Gabriel synthesis and the van Leusen synthesis.

Robinson-Gabriel Synthesis

This method is particularly well-suited for the synthesis of 2,5-diaryl oxazoles, where one or both aryl groups can be a fluorophenyl ring. The general scheme involves the cyclization of a 2-acylamino-ketone using a dehydrating agent.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-phenyloxazole via Robinson-Gabriel Synthesis

This protocol is a representative example of the Robinson-Gabriel synthesis for preparing a fluorophenyl-substituted oxazole.

Materials:

-

2-Aminoacetophenone hydrochloride

-

4-Fluorobenzoyl chloride

-

Pyridine

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Acylation of 2-Aminoacetophenone: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM), add pyridine (2.5 eq) at 0 °C. To this mixture, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Isolation of the Intermediate: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluorobenzamido)acetophenone. This intermediate can be purified by recrystallization or column chromatography.

-

Cyclodehydration: To the purified 2-(4-fluorobenzamido)acetophenone (1.0 eq), add concentrated sulfuric acid (5-10 eq) at 0 °C. Stir the mixture at room temperature for 2-4 hours.

-

Final Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-(4-fluorophenyl)-5-phenyloxazole.

Characterization Data:

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.

-

¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region corresponding to the protons of the phenyl and 4-fluorophenyl rings, and a singlet for the oxazole C4-H.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbons of the oxazole ring and the aromatic rings. The carbon attached to fluorine will show a characteristic coupling (¹JC-F).

-

Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] By using a fluorophenyl-containing aldehyde, 5-(fluorophenyl)oxazoles can be readily prepared.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)oxazole via Van Leusen Synthesis

This protocol provides a step-by-step guide for the synthesis of a 5-(fluorophenyl)oxazole.[3][4]

Materials:

-

4-Fluorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in methanol, add potassium carbonate (1.5 eq) in one portion.

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane and water. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-(4-fluorophenyl)oxazole.

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the protons of the 4-fluorophenyl ring and two singlets for the oxazole C2-H and C4-H.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbons of the oxazole and the 4-fluorophenyl rings, with the characteristic C-F coupling.

-

Mass Spectrometry (ESI+): Determine the m/z for the protonated molecule [M+H]⁺.

Biological Significance and Therapeutic Applications

Fluorophenyl-substituted oxazoles have emerged as a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] A particularly important area of their application is in the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer. Fluorophenyl-substituted oxazoles have been identified as potent inhibitors of several key kinases.

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a central role in inflammatory responses.[7][8] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Several fluorophenyl-substituted oxazole derivatives have been developed as inhibitors of p38 MAPK.

// Nodes Stress [label="Stress / Cytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Fluorophenyl-Substituted\nOxazole Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MK2, Transcription Factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Inflammatory Response\nApoptosis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Stress -> MAPKKK [label="Activates"]; MAPKKK -> MKK3_6 [label="Phosphorylates"]; MKK3_6 -> p38 [label="Phosphorylates"]; p38 -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Leads to"]; Inhibitor -> p38 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: p38 MAPK Signaling Pathway and Inhibition.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[9][10] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Fluorophenyl-substituted compounds have shown promise as selective Aurora kinase inhibitors.[11]

// Nodes Prophase [label="Prophase", fillcolor="#F1F3F4", fontcolor="#202124"]; Metaphase [label="Metaphase", fillcolor="#F1F3F4", fontcolor="#202124"]; Anaphase [label="Anaphase", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokinesis [label="Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; AuroraB [label="Aurora Kinase B", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Fluorophenyl-Substituted\nOxazole Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromosome [label="Chromosome\nCondensation &\nAlignment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spindle [label="Spindle Assembly\nCheckpoint", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokinesis_reg [label="Cytokinesis\nRegulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\nApoptosis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Prophase -> Metaphase; Metaphase -> Anaphase; Anaphase -> Cytokinesis; AuroraB -> Chromosome [label="Regulates"]; AuroraB -> Spindle [label="Regulates"]; AuroraB -> Cytokinesis_reg [label="Regulates"]; Inhibitor -> AuroraB [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Inhibitor -> CellCycleArrest [style=dotted, label="Leads to"]; } .dot Caption: Role of Aurora Kinase B in the Cell Cycle.

Quantitative Biological Data

The following tables summarize the inhibitory activities of representative fluorophenyl-substituted compounds against various biological targets.

Table 1: Inhibitory Activity of Fluorophenyl-Substituted Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Fluorophenyl-imidazole | p38α MAPK | Varies | Not specified | [12] |

| Fluorophenyl-oxadiazole | p38 MAPK | Varies | Not specified | [13] |

| N-(3-fluorophenyl)-acetamide derivative | Aurora Kinase B | Sub-nanomolar (enzymatic) | Various | [11] |

Table 2: Anticancer Activity of Fluorophenyl-Substituted Compounds

| Compound Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenyl-4-(4-fluorophenyl)-oxazole derivative | Not specified | Not specified | [13] |

| Fluorinated Benzothiazole | Leukemia THP-1 | 0.9 - 1.0 | [14] |

Experimental Workflows

General Workflow for Synthesis and Screening

The development of novel fluorophenyl-substituted oxazoles follows a logical progression from synthesis to biological evaluation.

// Nodes Synthesis [label="Synthesis of Fluorophenyl-\nSubstituted Oxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, X-ray)", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="In vitro Biological Screening\n(e.g., Kinase Assays, Cytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis [style=dashed, label="Iterative\nDesign"]; } .dot Caption: Workflow for Synthesis and Screening.

Kinase Inhibition Assay Protocol

A common method to assess the inhibitory potential of a compound against a specific kinase is a fluorescence-based assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing kinase inhibition. Specific conditions (e.g., enzyme and substrate concentrations, buffer composition) will need to be optimized for the particular kinase of interest.

Materials:

-

Recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, DTT)

-

Test compound (fluorophenyl-substituted oxazole) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Reaction Mixture: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.

-

Measurement: Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Fluorophenyl-substituted oxazoles represent a versatile and highly valuable class of heterocyclic compounds in modern drug discovery. Their synthesis, rooted in classic organic reactions, has been refined to allow for the creation of diverse molecular libraries. The strategic incorporation of the fluorophenyl moiety has proven to be a successful strategy for enhancing the pharmacological properties of oxazole-based compounds, leading to the development of potent kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The detailed synthetic protocols, biological data, and pathway diagrams provided in this guide serve as a comprehensive resource for researchers dedicated to the continued exploration and development of this important class of molecules.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(2-Fluorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 2-(2-Fluorophenyl)oxazole and detailed experimental protocols for their determination. As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, all quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in various biologically active molecules. The introduction of a 2-fluorophenyl substituent can significantly influence the physicochemical properties of the parent oxazole, including its solubility and stability, which are critical parameters for its application in drug development and other scientific research. This guide provides a comprehensive overview of the expected solubility and stability profile of this compound and detailed methodologies for their experimental determination.

Predicted Physicochemical Properties

While specific data is unavailable, the general characteristics of the oxazole ring and the influence of the fluorophenyl group allow for some predictions. Oxazole-containing compounds are generally described as thermally stable.[1] However, they can be susceptible to hydrolysis and photo-oxidation.[1] The fluorine atom on the phenyl ring is expected to increase the lipophilicity of the molecule, which may lead to lower aqueous solubility compared to its non-fluorinated analog.

Solubility Data (Hypothetical)

The following tables present hypothetical solubility data for this compound in various solvents, as would be determined by kinetic and thermodynamic solubility assays.

Table 1: Hypothetical Kinetic Solubility of this compound

| Solvent System (pH 7.4) | Temperature (°C) | Kinetic Solubility (μg/mL) |

| Phosphate Buffered Saline (PBS) | 25 | 15 |

| PBS with 1% DMSO | 25 | 25 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 35 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 50 |

Table 2: Hypothetical Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Thermodynamic Solubility (μg/mL) |

| Water | 25 | 5 |

| Ethanol | 25 | > 1000 |

| Methanol | 25 | > 1000 |

| Dichloromethane | 25 | > 2000 |

| Acetonitrile | 25 | > 1000 |

Stability Data (Hypothetical)

The following table summarizes the hypothetical stability of this compound under various stress conditions as determined by forced degradation studies.

Table 3: Hypothetical Stability of this compound under Forced Degradation Conditions

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |

| 0.1 N HCl | 24 hours | 60 | < 5% | Not Applicable |

| 0.1 N NaOH | 24 hours | 60 | ~15% | Hydrolytic products |

| 3% H₂O₂ | 24 hours | 25 | ~10% | Oxidative products |

| Photolytic (ICH Q1B) | 24 hours | 25 | ~20% | Photodegradation products |

| Thermal | 7 days | 80 | < 5% | Not Applicable |

Experimental Protocols

Solubility Determination

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.[2][3][4][5][6]

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

-

Add 198 µL of PBS (pH 7.4) to each well.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the turbidity of the solutions using a nephelometer or the absorbance at a predetermined wavelength using a UV-Vis plate reader.

-

A calibration curve is generated using solutions of known concentrations to determine the solubility.

-

The thermodynamic solubility assay measures the equilibrium solubility of a compound in a given solvent.[7][8][9]

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm filter.

-

Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13][14]

-

General Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80 °C for 7 days.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

Visualizations

Figure 1. Workflow for the Kinetic Solubility Assay.

Figure 2. Workflow for the Thermodynamic Solubility Assay.

Figure 3. Logical flow of a Forced Degradation Study.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Preliminary In-Vitro Screening of 2-(2-Fluorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical guide for the in-vitro screening of 2-(2-Fluorophenyl)oxazole. As of the latest literature review, specific experimental data for this exact compound is limited in the public domain. Therefore, the quantitative data presented herein is hypothetical and compiled for illustrative purposes based on the known biological activities of structurally related oxazole derivatives. The experimental protocols are based on established and widely used methodologies.

Introduction

Oxazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The oxazole ring system is a key structural motif in numerous natural products and synthetic compounds that exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a fluorine atom, as in this compound, can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines a preliminary in-vitro screening workflow to evaluate the therapeutic potential of this compound.

In-Vitro Anticancer Activity

The antiproliferative activity of this compound can be assessed against a panel of human cancer cell lines. The MTT assay is a common colorimetric method used to evaluate cell viability and cytotoxicity.[2][3]

Quantitative Data: Cytotoxicity Profile

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 22.5 |

| HeLa | Cervical Cancer | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 25.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a test compound on adherent cancer cell lines.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete growth medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates, sterile

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[2][3]

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Visualization: Apoptosis Signaling Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis, a common mechanism of action for anticancer compounds.

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

In-Vitro Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely used technique for this purpose.[5][6][7]

Quantitative Data: Antimicrobial Profile

The following table presents the hypothetical MIC values for this compound against selected microbial strains.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Escherichia coli | Gram-negative Bacteria | 16 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus | 16 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of a test compound using the broth microdilution method.

Materials:

-

This compound

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[6]

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.[6][8]

-

Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5][6][7]

Visualization: Antimicrobial Screening Workflow

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the broth microdilution MIC assay.

In-Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by assessing its ability to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2).

Quantitative Data: COX-2 Inhibition

The following table shows the hypothetical inhibitory activity of this compound on the COX-2 enzyme.

| Enzyme | IC50 (µM) |

| COX-2 | 12.5 |

Experimental Protocol: In-Vitro COX-2 Inhibition Assay

This protocol outlines a method for screening compounds for their ability to inhibit COX-2 activity.

Materials:

-

This compound

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Heme cofactor

-

Colorimetric or fluorometric probe

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, including the test compound and a reference inhibitor (e.g., celecoxib), at the desired concentrations.[9][10]

-

Enzyme and Cofactor Addition: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.[11]

-

Inhibitor Incubation: Add the various concentrations of this compound, the reference inhibitor, or a vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9][11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[9][11]

-

Reaction Incubation and Termination: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a suitable stop solution.[11]

-

Detection: Measure the amount of prostaglandin produced using an appropriate detection method, such as a colorimetric or fluorometric assay.[10][12]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualization: NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is a common target for anti-inflammatory drugs.[13][14][15][16]

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to Natural Products Containing Oxazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Natural products featuring the oxazole scaffold represent a structurally diverse and biologically significant class of secondary metabolites. Predominantly isolated from marine organisms such as sponges and cyanobacteria, as well as various microorganisms, these compounds exhibit a remarkable array of potent biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[1] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key pharmacophore contributing to the unique chemical properties and therapeutic potential of these molecules.[1][2] This guide provides a comprehensive overview of the core aspects of oxazole-containing natural products, including their biosynthesis, isolation, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

II. Biosynthesis of the Oxazole Scaffold

The biosynthesis of the oxazole ring in natural products is a fascinating process primarily accomplished through two main pathways: non-ribosomal peptide synthetase (NRPS) or ribosome-mediated post-translational modification.[1][3] In both pathways, the core mechanism involves the cyclodehydration of a serine or threonine residue to form an oxazoline intermediate, which is subsequently oxidized to the aromatic oxazole.[3]

A. Generalized Biosynthetic Pathway

The formation of the oxazole moiety is a multi-step enzymatic process. The key transformations are outlined below:

Caption: Generalized biosynthetic pathway for the formation of the oxazole ring in natural products.

B. Biosynthesis of Ulithiacyclamide

Ulithiacyclamide is a cyclic peptide produced by a ribosomal pathway in cyanobacteria. The biosynthetic gene cluster contains genes for a precursor peptide, proteases for cleavage and cyclization, and enzymes for heterocyclization and oxidation.

Caption: Ribosomal biosynthesis of ulithiacyclamide.

III. Isolation and Characterization

The discovery of novel oxazole-containing natural products has been driven by a combination of traditional bioassay-guided fractionation and modern approaches like genome mining.[1]

A. General Experimental Workflow

The isolation of these compounds from their natural sources, particularly marine sponges, is a critical first step. A typical workflow is depicted below:

Caption: General experimental workflow for the isolation of oxazole-containing natural products.

B. Experimental Protocols

-

Extraction: The sponge material is repeatedly extracted with ethanol. The combined extracts are concentrated under reduced pressure.

-

Solvent Partitioning: The resulting aqueous suspension is partitioned successively with hexane, carbon tetrachloride, and 90% methanol. The bioactive fraction, typically the 90% methanol layer, is retained.

-

Chromatography:

-

Silica Gel Chromatography: The active fraction is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.

-

Reversed-Phase HPLC: Further purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

-

-

Characterization: The structure of the isolated calyculins is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

The structure of ulithiacyclamide is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution mass spectrometry provides the molecular formula.

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra reveal the number and types of protons and carbons.

-

2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of the atoms and identify the amino acid residues.

-

NOESY experiments help to determine the stereochemistry of the molecule.

-

-

Chemical Degradation: Acid hydrolysis followed by chiral GC-MS analysis of the resulting amino acids is used to determine their absolute stereochemistry.

IV. Biological Activities and Signaling Pathways

Oxazole-containing natural products exhibit a wide range of potent biological activities. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

A. Quantitative Bioactivity Data

The following table summarizes the biological activities of selected oxazole-containing natural products.

| Compound | Source Organism | Biological Activity | Target/Cell Line | IC₅₀/MIC |

| Calyculin A | Discodermia calyx (sponge) | Cytotoxic, Protein Phosphatase Inhibitor | Protein Phosphatase 1 | 2 nM |

| Protein Phosphatase 2A | 1 nM | |||

| Phorboxazole A | Phorbas sp. (sponge) | Cytostatic, Antifungal | A-549 human lung adenocarcinoma | 1.2 nM |

| NCI-ADR-RES human ovarian sarcoma | 5.1 nM | |||

| P388 murine leukemia | 0.56 nM | |||

| Candida albicans | 0.62 µg/mL | |||

| Diazonamide A | Diazona angulata (ascidian) | Antimitotic | HeLa, U2OS cells | Low nanomolar |

| Ulithiacyclamide | Lissoclinum patella (tunicate) | Cytotoxic | KB cell line | 35 ng/mL |

| Ulithiacyclamide B | Lissoclinum patella (tunicate) | Cytotoxic | KB cell line | 17 ng/mL |

B. Modulation of Signaling Pathways

Calyculin A is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), which are key regulators of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[4] By inhibiting these phosphatases, calyculin A leads to the hyperphosphorylation of various substrate proteins, disrupting normal cellular function.

Caption: Calyculin A inhibits protein phosphatases, leading to hyperphosphorylation and altered cellular responses.

Diazonamide A has been shown to be a potent antimitotic agent that targets ornithine δ-aminotransferase (OAT), a mitochondrial matrix enzyme.[5][6] OAT plays a role in amino acid metabolism, and its inhibition by diazonamide A disrupts mitotic cell division, ultimately leading to apoptosis.[5][6]

Caption: Diazonamide A inhibits OAT, disrupting mitosis and inducing apoptosis.

V. Conclusion

Natural products containing oxazole scaffolds are a rich source of chemical diversity and potent bioactivity. Their complex structures and intriguing mechanisms of action continue to inspire synthetic chemists and drug discovery scientists. The detailed understanding of their biosynthesis, isolation, and biological activities, as presented in this guide, is crucial for the future development of novel therapeutic agents derived from these remarkable natural products. Further research into their specific molecular targets and signaling pathways will undoubtedly unveil new opportunities for therapeutic intervention in a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Iterative-Acting Thioesterase from Polyketide Biosynthesis Accepts Diverse Nucleophilic Alcohols to Yield Oxazole-Containing Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Cyanobactins—ribosomal cyclic peptides produced by cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Oxazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[3][4] This technical guide provides a comprehensive overview of the medicinal chemistry of oxazole rings, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Core Chemical Features and Synthesis

The oxazole nucleus is a planar, π-electron excessive system.[5] The electronegativity of the nitrogen atom renders the C2 position susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the electron-rich C5 position.[5] This inherent reactivity, combined with the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding and other non-covalent interactions, underpins the diverse biological activities of oxazole-containing compounds.[1][5]

A variety of synthetic strategies have been developed to construct the oxazole core, each offering distinct advantages in terms of substituent placement and overall efficiency. Key methods include:

-

Robinson-Gabriel Synthesis: This classical method involves the cyclization and dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles.[6]

-

Van Leusen Oxazole Synthesis: A versatile approach that utilizes tosylmethylisocyanide (TosMIC) to react with aldehydes, forming 5-substituted oxazoles.[7][8]

-

Bredereck Reaction: This method involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[8]

-

Cycloisomerization of Propargyl Amides: A modern and efficient method for the synthesis of polysubstituted oxazoles.[1]

The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship studies aimed at optimizing therapeutic efficacy.

Therapeutic Applications and Mechanisms of Action

Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically significant drugs.[2][4]

Anti-inflammatory Activity

A prominent example of an oxazole-containing drug is Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis.[8][9] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[3][10] Oxaprozin has IC50 values of 2.2 μM for COX-1 and 36 μM for COX-2.[11]

Anticancer Activity

The oxazole scaffold is a common feature in numerous compounds exhibiting potent anticancer activity. These derivatives exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, and protein kinases.[12][13] For instance, certain 1,3-oxazole derivatives have shown inhibitory activity against the Hep-2 cancer cell line, with the most promising compound exhibiting an IC50 value of 60.2μM.[9] The proposed mechanism for some of these compounds involves binding to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and inducing apoptosis.[9]

Antidiabetic Activity

Aleglitazar is an investigational drug that features an oxazole core and functions as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ).[1][14] Activation of PPARγ improves insulin sensitivity and glucose control, while PPARα activation modulates lipid levels.[1][15] Aleglitazar demonstrates high potency with EC50 values of 5 nM for PPARα and 9 nM for PPARγ.[16]

Antimicrobial Activity

Oxazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[5][17] The substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial spectrum and potency.[2][18] For example, certain amine-linked bis- and tris-heterocycles containing an oxazole moiety have exhibited excellent antibacterial activity, with zones of inhibition of 21 mm against Staphylococcus aureus and 22 mm against Klebsiella pneumoniae.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative oxazole derivatives.

Table 1: Anti-inflammatory Activity of Oxazole Derivatives

| Compound | Target | IC50 (μM) | Reference |

| Oxaprozin | COX-1 | 2.2 | [11] |

| Oxaprozin | COX-2 | 36 | [11] |

| Benzoxazolone Derivative 3d | IL-6 | 5.43 ± 0.51 | [19] |

| Benzoxazolone Derivative 3g | IL-6 | 5.09 ± 0.88 | [19] |

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | GI50 (μM) | Reference |

| 1,3-Oxazole Derivative | Hep-2 | 60.2 | [9] |

| 1,3-Oxazole Sulfonamide 16 | Leukemia | 0.0488 | [20] |

| 1,3-Oxazole Sulfonamide 18 | Leukemia | 0.0447 | [20] |

Table 3: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Oxazole Derivative 1e | E. coli | 28.1 | [21] |

| Oxazole Derivative 1e | C. albicans | 14 | [21] |

| Oxazole Derivative 4a | C. albicans | 14 | [21] |

Key Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of oxazole derivatives.

Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)

This widely used in vivo model assesses the acute anti-inflammatory potential of a compound.[22][23]

Procedure:

-

Animal Dosing: Administer the test oxazole derivative or vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).[24]

-

Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[4][23]